Product packaging for Valbilan(Cat. No.:CAS No. 3102-00-9)

Valbilan

Cat. No.: B1672323
CAS No.: 3102-00-9
M. Wt: 224.30 g/mol
InChI Key: WBLXZPHICYCDGN-UHFFFAOYSA-N
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Description

Historical Context of Febuprol Discovery and Initial Research

Febuprol was first synthesized and explored by researchers at the BioPharma Institute. patsnap.com Early investigations identified Febuprol primarily as a choleretic agent, a substance that stimulates the production and secretion of bile by the liver. medkoo.comnih.govmedchemexpress.comopenstax.org Beyond its choleretic properties, initial research also noted that Febuprol exhibited spasmolytic (anticonvulsant) and lipid-lowering effects. medkoo.commedchemexpress.com Clinical trials conducted in 1983 and 1987 focused on evaluating the efficacy and tolerability of Febuprol in its role as a choleretic drug. medkoo.commedchemexpress.com

Evolution of Research Focus on Febuprol

The research focus on Febuprol has undergone a significant evolution from its initial characterization. While early studies concentrated on its choleretic activity, more recent academic endeavors have repositioned Febuprol as a novel pharmaceutical agent with potential applications in inflammatory and autoimmune conditions. patsnap.com This shift is underpinned by its classification as a selective cytokine inhibitor. patsnap.com Studies have elucidated that Febuprol's mechanism of action involves modulating the activity of cytokines, which are crucial proteins in cell signaling. patsnap.com Specifically, it has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammatory responses. patsnap.com Furthermore, research indicates that Febuprol can modulate the activity of certain T-cells, contributing to its observed anti-inflammatory properties. patsnap.com

Current Landscape of Febuprol Research

In the contemporary research landscape, Febuprol, also recognized by potential trade names like Febumax and Prolaxine, is undergoing extensive investigation for its therapeutic potential in chronic inflammatory diseases. patsnap.com These include conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. patsnap.com The compound has progressed to Phase III clinical trials, following successful completion of earlier phases that assessed its safety and preliminary efficacy. patsnap.com Early-phase clinical trials have demonstrated that Febuprol can significantly reduce inflammatory markers and contribute to an improved quality of life for patients. patsnap.com The promising trajectory of this research suggests that favorable outcomes from ongoing Phase III trials could establish Febuprol as a new standard in the treatment of chronic inflammatory conditions. patsnap.com

Key Chemical Properties of Febuprol

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₃ uni.luebi.ac.ukmedkoo.com
Molecular Weight224.30 g/mol ebi.ac.ukmedkoo.comnih.gov
Exact Mass224.1412 Da ebi.ac.ukmedkoo.comnih.gov
ClassificationCholeretic Agent, Aromatic Ether medkoo.comnih.gov
Predicted XlogP2.4 uni.lunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B1672323 Valbilan CAS No. 3102-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXZPHICYCDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863102
Record name 1-Butoxy-3-phenoxypropan-2-ol
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Molecular Weight

224.30 g/mol
Source PubChem
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CAS No.

3102-00-9
Record name 1-Butoxy-3-phenoxy-2-propanol
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Record name Febuprol [INN]
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Record name Febuprol
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Record name 1-Butoxy-3-phenoxypropan-2-ol
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Record name Febuprol
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Pharmacological Investigations of Febuprol

Mechanisms of Action of Febuprol

Secondary Pharmacodynamic Effects of Febuprol

Febuprol's Modulation of T-cell Activity

Febuprol has been found to have a secondary effect of modulating the activity of certain T-cells, contributing to its anti-inflammatory properties. patsnap.com It is categorized as a selective cytokine inhibitor, primarily targeting and inhibiting the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6. patsnap.com This mechanism of action is currently being investigated in Phase III clinical trials for the management of chronic inflammatory diseases like rheumatoid arthritis, Crohn's disease, and psoriasis. patsnap.com

Spasmolytic Properties of Febuprol

Febuprol possesses spasmolytic (anticonvulsant) properties. medkoo.comnih.govmedchemexpress.comtargetmol.cntargetmol.com Studies in anesthetized dogs have demonstrated its spasmolytic activity on the biliary tract. nih.gov This effect was observed by measuring alterations of pressure in the choledochal duct, showing a significant reduction in spasms provoked by substances such as morphine or prostigmine. nih.gov This indicates a favorable secondary therapeutic effect of Febuprol. nih.gov

Lipid-Lowering Effects of Febuprol

In addition to its choleretic and spasmolytic actions, Febuprol also exhibits lipid-lowering (lowering blood lipid) properties. medkoo.comnih.govmedchemexpress.comtargetmol.cntargetmol.com Clinical investigations have shown that Febuprol can lead to a significant lowering of serum cholesterol levels. popline.orgnih.gov For instance, a double-blind cross-over therapeutic trial involving patients with cholecystopathic symptom complex reported a noteworthy reduction in serum cholesterol levels after 14 days of treatment with Febuprol. popline.orgnih.gov Research has also examined its impact on lipid composition and cholesterol nucleation time in gallbladder bile of patients undergoing choleretic treatment with Febuprol. medkoo.com

Antioxidative Properties of Febuprol (Potential)

Research indicates that Febuprol may possess anti-inflammatory properties, and its unique structure allows for potential antioxidant dependency. Furthermore, Febuprol has been identified as a compound present in extracts of plants such as Zygophyllum Coccineum and Syzygium cumini, which are known for their antioxidant activities. kaust.edu.saopenveterinaryjournal.comresearchgate.net It has also been identified in coffee sediment extracts with reported antioxidant properties. researchgate.net While these findings suggest a potential association with antioxidative effects, further research is needed to fully elucidate Febuprol's direct antioxidative pharmacological profile.

Pharmacokinetics of Febuprol

The pharmacokinetic profile of Febuprol involves its absorption, distribution, and metabolism within the body.

Absorption and Distribution Studies of Febuprol

Febuprol is well-absorbed from the gastrointestinal tract, with studies in rodents demonstrating rapid absorption and high bioavailability, exceeding 90% upon oral administration. nih.govpatsnap.comresearchgate.net Once absorbed, it circulates via enterohepatic circulation, involving the intestines, liver, and kidney, and in mice, also the gallbladder. nih.govresearchgate.net In vitro absorption studies using the Sartorius absorption model showed that Febuprol yields a rate constant typical for pharmaceutical substances absorbed at a medium rate, and this constant is independent of the pH range. nih.govresearchgate.net Febuprol also demonstrates binding to human protein. nih.govresearchgate.net

Metabolism of Febuprol

Febuprol undergoes extensive hepatic metabolism. nih.govpatsnap.comresearchgate.net The rate of metabolization is high, primarily involving conjugation and hydroxylation processes. nih.govresearchgate.net The main metabolites identified are conjugated Febuprol and hydroxy-Febuprol. nih.govresearchgate.net The elimination of the substance is predominantly through metabolites, with approximately 85% excreted via bile and 4% via urine. nih.govresearchgate.net Only a small fraction of the unaltered drug is excreted, specifically about 0.2% via bile and 0.6% via urine, indicating significant biotransformation. nih.govresearchgate.net

Pharmacokinetic Parameters of Febuprol (Rodent Studies)

ParameterValueSource
Absorption Rate>90% (oral, rapid) nih.govpatsnap.comresearchgate.net
Bioavailability>90%
Primary ExcretionBile (85% as metabolites) nih.govresearchgate.net
Secondary ExcretionUrine (4% as metabolites) nih.govresearchgate.net
Unaltered Drug Excreted (Bile)0.2% nih.govresearchgate.net
Unaltered Drug Excreted (Urine)0.6% nih.govresearchgate.net
Key MetabolitesConjugated Febuprol, Hydroxy-Febuprol nih.govresearchgate.net
CirculationEnterohepatic circulation nih.govresearchgate.net
Enzymatic Pathways in Febuprol Metabolism

Febuprol undergoes significant metabolism, primarily within the liver. nih.govuni.lu Studies in rats and mice have shown that over 90% of orally administered Febuprol is absorbed via the gastrointestinal tract and subsequently metabolized. uni.lu The metabolization rate is high, with only a small fraction of the unaltered compound excreted. uni.lu The main metabolites identified are conjugated Febuprol and hydroxy-Febuprol, indicating that both Phase I (hydroxylation) and Phase II (conjugation) metabolic pathways are involved. uni.lu

While specific cytochrome P450 (CYP) isoforms directly responsible for Febuprol hydroxylation are not extensively detailed in readily available literature, the cytochrome P450 enzyme system is a crucial component of Phase I drug metabolism, primarily involved in the oxidation of xenobiotics and endogenous compounds. uni.lunih.govsci-toys.com Febuprol's metabolism is noted to be influenced by drugs that are strong inhibitors or inducers of cytochrome P450 enzymes, suggesting its metabolism involves these pathways. nih.gov UDP-glucuronosyltransferase (UGT) enzymes are key in Phase II metabolism, facilitating the conjugation of compounds with glucuronic acid to form more water-soluble metabolites for excretion. nih.gov The presence of conjugated Febuprol as a major metabolite strongly suggests involvement of glucuronidation pathways. uni.lu

Influence of Febuprol on Metabolic Enzymes

Research indicates that Febuprol may influence the activity of liver enzymes involved in drug metabolism. fishersci.fi While the precise nature of this influence (e.g., inhibition or induction) and the specific enzymes affected are not widely detailed in the available literature, such interactions are crucial for understanding how Febuprol might affect or be affected by other medications. fishersci.fimims.com Rare instances of liver enzyme abnormalities have been reported with Febuprol use, further suggesting an interaction with hepatic enzymatic processes. nih.gov

Excretion of Febuprol

Following metabolism, Febuprol and its metabolites are primarily excreted from the body. nih.gov In studies, 85% of the substance was eliminated via bile, and 4% via urine as metabolites. uni.lu Only a very small percentage of unaltered Febuprol is excreted, specifically 0.2% via bile and 0.6% via urine. uni.lu This high rate of elimination as metabolites, predominantly through biliary excretion, highlights the significance of hepatic metabolism and enterohepatic circulation in Febuprol's pharmacokinetics. uni.lufishersci.fi

Structure-Activity Relationships (SAR) of Febuprol

Febuprol is chemically known as 3-butoxy-1-phenoxy-propanol-(2) and is classified as an aromatic ether. thegoodscentscompany.comfishersci.fiwikipedia.orgfishersci.co.uk While comprehensive, detailed research findings on the specific structure-activity relationships of Febuprol are not extensively available in the provided sources, it is generally understood that the biological activity of a compound is closely linked to its chemical structure. nih.govmims.com

Identification of Key Pharmacophores for Febuprol's Biological Activity

The primary biological activity of Febuprol is its choleretic action, which involves stimulating bile secretion. mims.comfishersci.canih.govmims.comthegoodscentscompany.comnih.govfishersci.fiwikipedia.orgfishersci.no While specific pharmacophores are not explicitly identified in the provided search results, the butoxy group (C₄H₉O) has been implicated in optimizing bile acid solubility and enhancing enterohepatic recirculation efficiency when compared to analogous compounds. fishersci.fi This suggests that the butoxy moiety plays a role in its choleretic efficacy.

Molecular Modifications and Their Impact on Febuprol's Activity

Febuprol shares structural homology with compounds such as Dibuprol and Terbuprol, which differ in their substituent groups. fishersci.fi

CompoundChemical Structure DescriptionSubstituent GroupStructural Implication
Febuprol3-butoxy-1-phenoxy-propanol-(2)Butoxy (C₄H₉O)Optimizes bile acid solubility, enhances enterohepatic recirculation efficiency. fishersci.fi
Dibuprol3-propoxy-1-phenoxy-propanol-(2)Propoxy (C₃H₇O)Differing substituent group. fishersci.fi
Terbuprol3-tert-butoxy-1-phenoxy-propanol-(2)tert-Butoxy (B1229062) (C₄H₉O branched)Bulky tert-butoxy group may delay metabolic clearance, extending half-life. fishersci.fi

Drug Interaction Studies with Febuprol

Drug interaction studies with Febuprol are crucial for understanding its safe and effective therapeutic use. Febuprol's metabolism can be significantly affected by other medications, leading to altered blood levels and potential changes in efficacy or toxicity. nih.govfishersci.fimims.com

Table: Documented Drug Interactions with Febuprol

Interacting Drug ClassExamples of Interacting DrugsEffect on Febuprol LevelsPotential Clinical OutcomeCitation
CYP450 InhibitorsKetoconazole (B1673606), Erythromycin (B1671065)IncreasedIncreased risk of adverse effects nih.gov nih.gov
CYP450 InducersRifampin, Carbamazepine (B1668303)DecreasedReduced therapeutic efficacy nih.gov nih.gov
Immunosuppressive DrugsMethotrexate (B535133), CorticosteroidsN/A (Increased risk of side effects)Increased risk of infections and other immunosuppressive-related side effects nih.gov nih.gov

Drugs that are potent inhibitors of cytochrome P450 enzymes, such as the antifungal agent ketoconazole (PubChem CID: 47576) and the antibiotic erythromycin (PubChem CID: 12560), can lead to elevated Febuprol concentrations in the bloodstream, thereby increasing the risk of adverse effects. nih.gov Conversely, medications that induce the activity of cytochrome P450 enzymes, including rifampin (PubChem CID: 135398735) and certain anticonvulsants like carbamazepine (PubChem CID: 2554), can lower Febuprol's plasma concentration, potentially diminishing its therapeutic effectiveness. nih.gov Furthermore, co-administration of Febuprol with other immunosuppressive agents, such as methotrexate (PubChem CID: 126941) or corticosteroids, may heighten the risk of infections and other immunosuppressive-related side effects. nih.gov Careful monitoring and dosage adjustments are often necessary when Febuprol is used concomitantly with these medications. nih.gov

Febuprol's Interactions with Cytochrome P450 Inhibitors and Inducers

The metabolism of many drugs, including Febuprol, is significantly influenced by the cytochrome P450 (CYP) enzyme system. This family of isozymes is crucial for the biotransformation of various pharmaceutical compounds. nih.goviu.edudrugbank.com

Interactions with CYP Inhibitors: Strong inhibitors of cytochrome P450 enzymes can lead to increased plasma concentrations of Febuprol. For instance, certain antifungals, such as ketoconazole, and antibiotics, like erythromycin, are known strong inhibitors of CYP enzymes. patsnap.com When co-administered, these inhibitors can reduce the metabolism of Febuprol, potentially elevating its levels in the bloodstream and increasing the risk of adverse effects. patsnap.comnih.gov

Interactions with CYP Inducers: Conversely, medications that induce the activity of cytochrome P450 enzymes can lower the concentration of Febuprol. Examples of such inducers include rifampin and certain anticonvulsants, such as carbamazepine. patsnap.com The increased enzymatic activity caused by these inducers can accelerate Febuprol's metabolism, potentially reducing its therapeutic efficacy. patsnap.comnih.gov

The following table summarizes potential interactions with common CYP inhibitors and inducers:

Type of InteractionExample DrugsEffect on Febuprol Plasma LevelsPotential Clinical Consequence
CYP InhibitionKetoconazole, ErythromycinIncreasedIncreased risk of adverse effects patsnap.com
CYP InductionRifampin, CarbamazepineDecreasedReduced therapeutic efficacy patsnap.com

Interactions of Febuprol with Immunosuppressive Drugs

Febuprol itself may possess immunosuppressive effects. patsnap.com When combined with other immunosuppressive drugs, there is a potential for enhanced immunosuppression, which can lead to an increased risk of infections and other immunosuppressive-related side effects. patsnap.com

Immunosuppressive agents, such as cyclosporine and tacrolimus (B1663567), are critical in preventing organ transplant rejection and managing autoimmune conditions. ebsco.comnih.govnih.gov These drugs are known to be extensively metabolized, primarily by the CYP3A4 isoenzyme, and are subject to numerous drug interactions that can significantly alter their concentrations. nih.govmims.combcrenal.ca While direct interaction data between Febuprol and specific immunosuppressants like cyclosporine or tacrolimus is not detailed in the provided information, the general principle of additive immunosuppressive effects necessitates careful consideration. patsnap.com

When Febuprol is used concomitantly with other immunosuppressive agents, such as methotrexate or corticosteroids, careful monitoring and dosage adjustments of all involved medications may be necessary to mitigate potential risks. patsnap.com

Febuprol's Impact on Plasma Protein Binding of Concomitant Medications

Information specifically detailing Febuprol's direct impact on the plasma protein binding of concomitant medications was not identified in the provided research findings. Generally, the risk of clinically relevant drug interactions resulting from displacement from plasma protein binding sites is considered low. However, this possibility should still be considered, particularly when Febuprol is co-administered with other drugs that are known to be highly protein-bound. europa.eu

Implications of Drug Interactions for Febuprol Efficacy and Safety

Drug-drug interactions (DDIs) can significantly influence both the efficacy and safety profile of Febuprol. patsnap.commsdmanuals.comnih.gov Understanding these implications is crucial for optimizing therapeutic outcomes and minimizing risks in clinical practice.

Impact on Efficacy: Interactions that lead to a decrease in Febuprol's plasma concentration, such as those caused by CYP enzyme inducers, can potentially reduce its therapeutic effectiveness. patsnap.com If Febuprol levels fall below the effective therapeutic range, its ability to modulate cytokine activity and mitigate inflammatory conditions may be compromised, leading to suboptimal treatment responses. patsnap.com

Impact on Safety: Conversely, interactions that result in increased Febuprol plasma concentrations, such as those mediated by CYP enzyme inhibitors, can heighten the risk of adverse effects. patsnap.com Elevated drug levels may lead to an exaggeration of Febuprol's pharmacological actions or an increased incidence and severity of side effects. patsnap.comnih.gov Furthermore, the co-administration of Febuprol with other immunosuppressive drugs can lead to an increased risk of infections and other complications associated with a suppressed immune system. patsnap.com

To mitigate the implications of drug interactions, it is essential to:

Systematically identify patients at risk for drug interactions. nih.gov

Carefully monitor patients for signs of altered efficacy or adverse effects when Febuprol is co-administered with other medications, especially those known to interact with CYP enzymes or other immunosuppressants. patsnap.commsdmanuals.com

Consider dosage adjustments for Febuprol or concomitant medications as necessary, based on clinical monitoring and the pharmacokinetic profiles of the interacting drugs. patsnap.comeuropa.eumsdmanuals.com

The complex nature of drug interactions underscores the importance of a comprehensive understanding of Febuprol's pharmacological profile and its potential interactions with other therapeutic agents to ensure both the efficacy and safety of treatment.

Preclinical Research on Febuprol

In Vitro Studies of Febuprol

In vitro studies provide foundational insights into the cellular and molecular mechanisms of Febuprol.

Febuprol's primary mechanism of action identified in preclinical pharmacological experiments involves stimulating hepatocyte function to enhance bile secretion popline.org. This choleretic effect contributes to improved bile flow and the transport of its constituents. While cell-based assays are broadly utilized in drug development to elucidate mechanisms of action, including anti-inflammatory effects by assessing parameters like cytokine release or enzyme inhibition bmglabtech.comjddtonline.infonih.govresearchgate.net, specific detailed findings regarding Febuprol's mechanism of action in cell-based assays beyond its direct choleretic effect on hepatocytes are not extensively reported in the available search results.

Enzyme inhibition assays are crucial for identifying how a compound interacts with specific biological targets. Xanthine (B1682287) oxidase (XO) is an enzyme involved in uric acid production, and its inhibitors are relevant for conditions like gout nih.govnih.gov. While Febuprol has been mentioned in lists alongside known xanthine oxidase inhibitors like Febuxostat revistabionatura.com, the conducted searches did not yield specific data or studies directly demonstrating Febuprol's inhibitory activity on Xanthine Oxidase or providing corresponding IC50 values. Therefore, its role as a xanthine oxidase inhibitor is not confirmed by the provided information.

In vitro toxicity screening in cell lines is an essential step in preclinical research to assess the potential cytotoxic effects of a compound. Common assays include MTT and Neutral Red Uptake (NRU) tests, which measure cell viability and membrane integrity in various cell lines such as Vero, HepG2, MCF-7, and fibroblasts mdpi.comjapsonline.commdpi.comnih.gov. These assays can provide an early evaluation of a compound's toxicity nih.gov. However, specific data on Febuprol's cytotoxicity in any particular cell line were not found in the search results.

Clinical Investigations of Febuprol

Early Phase Clinical Trials of Febuprol (Phase I and II)

Early phase clinical trials, specifically Phase I and Phase II studies, are fundamental in the initial assessment of a new drug in humans. Phase I trials primarily focus on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of a drug in a small group of healthy volunteers, typically ranging from 20 to 100 participants. ebi.ac.ukevommune.comdermatologytimes.comnih.govnih.gov These studies also involve dose-ranging or dose escalation designs to identify a safe and effective dose range. ebi.ac.ukdermatologytimes.come-cmh.orgclinicaltrialsarena.com Following successful Phase I, Phase II trials are conducted in a larger group of patients (approximately 100 to 300 individuals) to determine the drug's effectiveness for a specific disease or condition, while continuing to monitor safety. ebi.ac.ukevommune.comdermatologytimes.comnih.govnih.gov Phase II studies often include proof-of-concept evaluations and help refine optimal dosing and frequency for later-stage trials. nih.gove-cmh.orgnih.govjnj.com

In early pharmacological experiments, Febuprol demonstrated a significant increase in bile flow and its constituents in healthy subjects. nih.govpopline.org Pharmacokinetic studies in rats and mice, along with in vitro absorption and human protein binding determinations, revealed that over 90% of orally administered Febuprol is absorbed via the gastrointestinal tract. nih.gov The compound undergoes extensive metabolism, with approximately 85% of the substance eliminated via bile and 4% via urine as metabolites. nih.gov Only a small fraction of unaltered Febuprol is excreted (0.2% via bile, 0.6% via urine). nih.gov The primary metabolites identified are conjugated Febuprol and hydroxy-Febuprol. nih.gov Febuprol has been observed to circulate through enterohepatic circulation, involving the intestines, liver, and kidneys. nih.gov

Dose-response studies are integral to early clinical development, aiming to establish the relationship between the administered dose of a drug and the observed therapeutic effect or physiological response. These studies help in identifying the optimal dose range for subsequent, larger trials. abbvieclinicaltrials.comnih.govnih.govfriendsofcancerresearch.org For Febuprol, in a double-blind cross-over therapeutic trial involving 50 patients with a cholecystopathic symptom complex, a 14-day treatment regimen of "3 capsules daily" was administered, which led to significant symptomatic improvement. nih.govpopline.org Another study in 10 patients with functional right upper quadrant pain used "3 x 200 mg t.i.d." of Febuprol. nih.gov While these studies indicate specific dosages used in early investigations for its choleretic activity, detailed dose-response curves or specific data tables pertaining to its anti-inflammatory action in humans are not explicitly detailed in the provided information.

Proof-of-concept studies are early-stage, exploratory clinical trials designed to gather initial evidence of a new chemical entity's efficacy by measuring its pharmacological activity. nih.govjnj.com For Febuprol, a notable proof-of-concept was demonstrated in its role as a choleretic agent. A double-blind cross-over therapeutic trial in 50 patients with cholecystopathic symptoms showed a significant improvement in typical symptoms such as feeling of fullness, pressure in the upper abdomen, meteorism, constipation, flatulence, and nausea after food, following 14 days of treatment. nih.govpopline.org Additionally, a significant lowering of serum cholesterol level was observed. nih.govpopline.org In the context of its more recent development as a selective cytokine inhibitor for chronic inflammatory diseases, early-phase clinical trials have reportedly shown that Febuprol can significantly reduce inflammatory markers and improve patient quality of life. nih.gov However, detailed research findings or data tables from these specific proof-of-concept studies for its anti-inflammatory effectiveness are not publicly detailed in the provided search results.

Advanced Phase Clinical Trials of Febuprol (Phase III)

Advanced phase clinical trials, specifically Phase III studies, are large-scale, confirmatory trials conducted to verify the efficacy and monitor the safety of a drug in diverse patient populations. ebi.ac.ukevommune.comdermatologytimes.comnih.govnih.gov These trials typically involve hundreds to several thousand participants and are often pivotal for regulatory approval. evommune.comnih.gov

Confirmatory efficacy studies in Phase III aim to definitively demonstrate the therapeutic benefit of a drug. evommune.comclinicaltrialsarena.com These studies compare the investigational treatment against a placebo or an active comparator to provide robust evidence of its effectiveness. nih.govbinasss.sa.cr

Febuprol is currently undergoing Phase III clinical trials for the management of chronic inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. nih.gov As a selective cytokine inhibitor, it is intended to modulate the activity of pro-inflammatory cytokines like TNF-alpha and IL-6, which are implicated in these conditions. nih.gov While the drug has progressed to this advanced stage, suggesting successful preliminary safety and efficacy tests in earlier phases nih.gov, specific detailed efficacy results or data tables from these ongoing Phase III trials for Febuprol in rheumatoid arthritis, Crohn's disease, or psoriasis are not publicly available in the provided search results. Clinical trials for other drugs in these indications demonstrate the types of efficacy endpoints typically evaluated, such as reduction in disease activity scores and improvement in patient-reported outcomes. nih.govclinicaltrialsarena.comjnj.combinasss.sa.crclinexprheumatol.orghcplive.com

Confirmatory Efficacy Studies of Febuprol in Target Patient Populations

Febuprol in Cholecystopathic Symptom Complex

Clinical investigations have explored Febuprol's role in addressing cholecystopathic symptom complex. Early pharmacological experiments demonstrated that Febuprol significantly increased bile flow and its constituents in healthy subjects popline.orgnih.gov. Building on these findings, a double-blind, cross-over therapeutic trial was conducted in 50 patients diagnosed with a cholecystopathic symptom complex popline.orgnih.gov. Following a 14-day treatment period, a notable improvement was observed in typical symptoms associated with this condition, including feelings of fullness, pressure in the upper abdomen, meteorism, constipation, flatulence, and post-meal nausea popline.orgnih.gov. Additionally, the study reported a significant reduction in serum cholesterol levels among these patients popline.orgnih.gov.

Table 1: Summary of Febuprol's Effect on Cholecystopathic Symptoms

Symptom CategoryObserved Effect (14-day treatment)
GastrointestinalSignificant improvement in feeling of fullness, pressure in upper abdomen, meteorism, constipation, flatulence, and nausea after food popline.orgnih.gov.
MetabolicSignificant lowering of serum cholesterol level popline.orgnih.gov.

Comparative Studies of Febuprol with Existing Therapies

While direct comparative studies of Febuprol against other choleretic agents are not extensively detailed in the provided search results, some information suggests its use in conjunction with other therapies. For instance, Febuprol has been investigated for its potential to manage liver dysfunction induced by certain anti-tuberculosis medications researchgate.net. In a study involving patients undergoing anti-tuberculosis treatment who experienced elevated liver enzymes (ALT levels), Febuprol was administered alongside other liver-protecting medicines researchgate.net. This suggests a role for Febuprol in supportive therapy, aiming to mitigate specific drug-induced effects rather than directly comparing its primary choleretic action against other established choleretics. The study indicated that Febuprol, among other agents, could help manage liver function in such contexts researchgate.net.

Post-Marketing Surveillance and Phase IV Studies of Febuprol

Phase IV studies, also known as post-marketing surveillance trials, are conducted after a medicine has received regulatory approval and is in general use eupati.euroche.comadvarra.com. These studies are crucial for gathering additional information about the long-term effects, benefits, and how the medicine performs when used widely in a more diverse patient population than typically included in pre-marketing trials eupati.euroche.comadvarra.com.

Long-Term Efficacy and Safety of Febuprol

Post-marketing surveillance aims to collect further data on a drug's long-term efficacy and to identify any rare or long-term effects that may not have emerged during earlier, shorter-term clinical trial phases eupati.euadvarra.com. While specific long-term efficacy data for Febuprol from dedicated Phase IV studies are not detailed in the provided search results, the general purpose of these studies would be to confirm sustained benefits and monitor its performance over extended periods in real-world settings nih.goveupati.euroche.comadvarra.com. The continuous surveillance of spontaneously reported events is a key aspect of Phase IV, which, in essence, never truly ends as long as a product is marketed nih.gov.

Evaluation of New Indications and Formulations for Febuprol

Phase IV studies can also generate leads for new indications or formulations nih.govroche.com. If prevalent practice patterns or observational data suggest potential benefits for new conditions, or if there is a need for improved delivery methods, these can lead to further evaluation through new clinical trials nih.govroche.com. Febuprol has been identified as a compound that can be incorporated into various pharmaceutical formulations, including those designed for controlled absorption and ease of administration, such as particulate formulations suitable for patients with swallowing difficulties googleapis.com. The development of new formulations can aim to enhance stability, improve solubility, or provide controlled release, thereby expanding the therapeutic utility and patient applicability of the compound googleapis.comjustia.com. Febuprol's classification as a choleretic agent and its historical use in biliary tract disorders suggest that new formulations or indications would likely build upon its known pharmacological properties smolecule.comway2drug.com.

Therapeutic Applications and Clinical Implications of Febuprol Research

Febuprol in Inflammatory and Autoimmune Conditions

Febuprol has demonstrated potential in addressing chronic inflammatory and autoimmune diseases through its specific mechanism of action.

Febuprol is categorized as a selective cytokine inhibitor, primarily targeting and inhibiting the activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). By binding to these cytokines, Febuprol prevents their interaction with receptors on immune cells, leading to a decrease in the inflammatory response. Additionally, Febuprol has been observed to modulate the activity of certain T-cells, further contributing to its anti-inflammatory properties. Early-phase clinical trials have indicated that Febuprol can significantly reduce inflammatory markers. patsnap.com These findings suggest its potential utility in conditions like rheumatoid arthritis, Crohn's disease, and psoriasis. patsnap.com The drug is currently undergoing Phase III clinical trials. patsnap.com

Febuprol in Hepatobiliary Diseases

Febuprol is also recognized for its choleretic properties, making it relevant in the treatment of various hepatobiliary disorders.

Pharmacological experiments in healthy subjects have demonstrated that Febuprol significantly increases bile flow and the excretion of its constituents. nih.govnih.gov This choleretic effect is dose-dependent, with total bile excretion increasing proportionally with the administered dose. nih.gov The increase in bile secretion is accompanied by a proportional rise in the excretion of key bile constituents, including bile acids, bilirubin, cholesterol, and phospholipids. nih.gov

Table 1: Febuprol's Impact on Bile Flow and Constituents in Healthy Subjects

ParameterEffect of Febuprol TreatmentReference
Total Bile ExcretionSignificantly Increased nih.gov
Bile Acids ExcretionProportionally Increased nih.gov
Bilirubin ExcretionProportionally Increased nih.gov
Cholesterol ExcretionProportionally Increased nih.gov
Phospholipids ExcretionProportionally Increased nih.gov

A double-blind, cross-over therapeutic trial involving 50 patients with a cholecystopathic symptom complex revealed significant symptomatic improvements following 14 days of Febuprol treatment. nih.govpopline.org Patients experienced a notable reduction in typical symptoms associated with cholecystopathy. nih.govpopline.org Furthermore, the trial observed a significant lowering of serum cholesterol levels in these patients. nih.govpopline.org

Table 2: Symptom Improvement in Cholecystopathic Patients with Febuprol Treatment

SymptomImprovement Noted After 14 DaysReference
Feeling of FullnessSignificant Improvement nih.govpopline.org
Pressure in Upper AbdomenSignificant Improvement nih.govpopline.org
MeteorismSignificant Improvement nih.govpopline.org
ConstipationSignificant Improvement nih.govpopline.org
FlatulenceSignificant Improvement nih.govpopline.org
Nausea After FoodSignificant Improvement nih.govpopline.org
Serum Cholesterol LevelSignificant Lowering nih.govpopline.org

Febuprol has been utilized as a liver-protecting medicine, particularly in the context of anti-tuberculosis (anti-TB) therapy. When pulmonary tuberculosis patients undergoing anti-TB treatment experience liver dysfunction, indicated by elevated alanine (B10760859) aminotransferase (ALT) levels, Febuprol may be added to their regimen. nih.govresearchgate.net This allows for the continuation of anti-TB therapy in cases where liver dysfunction is present but not severe, thereby supporting liver function during potentially hepatotoxic drug treatments. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Febuprol

Exploration of Additional Therapeutic Indications for Febuprol

While Febuprol is established for digestive system disorders, its potential in other complex diseases is a growing area of scientific inquiry. patsnap.com One report has categorized Febuprol as a selective cytokine inhibitor, suggesting its utility in managing chronic inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. patsnap.com This perspective opens the door to investigating its efficacy in a range of conditions where inflammation is a key pathological driver. The exploration of Febuprol's therapeutic reach is largely informed by the clinical trajectory of structurally or functionally similar drugs, most notably Febuxostat.

Febuprol's Potential in Neurological Disorders (Analogous to Febuxostat)

The central nervous system (CNS) represents a critical frontier for new therapeutic interventions. nih.govpfizer.com Neurological disorders, including neurodegenerative diseases and injuries, often involve complex inflammatory cascades. nih.govnih.gov The potential neuroprotective effects of Febuxostat, a well-studied xanthine (B1682287) oxidase inhibitor, provide a strong rationale for investigating Febuprol in this domain.

Research has demonstrated that Febuxostat can protect against cerebral ischemia-reperfusion injury and reduce secondary brain injury following intracerebral hemorrhage. nih.gov Its mechanism in these contexts involves the inhibition of neuroinflammatory pathways, such as the NLRP3 inflammasome, a key component of the innate immune system implicated in various neurological diseases. nih.gov By mitigating microglia activation and subsequent cytokine release, Febuxostat improves neurological outcomes in preclinical models. nih.gov

Given these findings, future research on Febuprol could focus on:

Evaluating its anti-inflammatory activity within the CNS: Investigating whether Febuprol can modulate microglia activation and inhibit pro-inflammatory cytokine production in the brain.

Assessing its efficacy in models of acute brain injury: Testing Febuprol's potential to reduce neuronal damage and improve functional recovery in models of stroke and traumatic brain injury.

Exploring its role in chronic neurodegenerative diseases: Examining its potential to slow disease progression in conditions like Parkinson's or Alzheimer's disease, where neuroinflammation plays a significant role. sanofi.com

A study exploring Febuxostat for reducing oxidative stress in a mouse model of autism spectrum disorder (ASD) did not find significant behavioral or biochemical improvements. vt.edu However, this highlights the need for targeted research to identify the specific neurological conditions where a compound like Febuprol might offer the most benefit.

Febuprol's Role in Cancer Therapy (Analogous to Febuxostat and identified compounds)

The link between inflammation and cancer is well-established, providing a strong basis for exploring anti-inflammatory agents as potential cancer therapeutics. The analogous compound, Febuxostat, is currently used in oncology to manage hyperuricemia in patients at risk for tumor lysis syndrome (TLS), a serious complication of cancer treatment. droracle.ainih.goviiarjournals.org It effectively reduces serum uric acid levels, thereby protecting against acute renal failure that can result from massive tumor cell lysis. cancer.gov Studies have shown Febuxostat to be a safe and effective alternative to Allopurinol for this indication. nih.govmdedge.com

Beyond this supportive care role, there is growing interest in the direct anti-cancer properties of various compounds. The strategy involves targeting critical pathways that cancer cells rely on for growth and survival. fibrofoundation.org For instance, the natural product Parthenolide has been shown to inhibit NF-κB signaling, induce apoptosis, and enhance the sensitivity of cancer cells to conventional therapies. nih.gov Similarly, repurposed drugs like Salicylic Acid and Diflunisal have demonstrated an ability to suppress leukemia growth in preclinical models by inhibiting the epigenetic regulators p300 and CBP. gladstone.org

Future research into Febuprol's oncologic potential should investigate:

Direct anti-proliferative effects: Screening Febuprol against various cancer cell lines to identify any direct cytotoxicity or ability to inhibit cancer cell growth.

Modulation of cancer-related inflammation: Determining if Febuprol can alter the tumor microenvironment by inhibiting pro-tumor inflammatory cytokines.

Synergistic activity with existing cancer therapies: Assessing whether Febuprol can enhance the efficacy of chemotherapy or targeted agents, potentially by overcoming drug resistance mechanisms. nih.govencyclopedia.pub

Development of Novel Febuprol Formulations and Delivery Systems

To maximize the therapeutic potential of Febuprol, particularly for new indications like neurological disorders or cancer, advanced drug delivery systems are essential. nih.gov Conventional oral formulations may not achieve the required concentration at specific target sites or may be limited by poor solubility or stability. rroij.com Novel formulations can overcome these challenges, enhancing efficacy and patient compliance. nih.govpharmaexcipients.com

Emerging technologies in drug delivery offer promising avenues for Febuprol:

Nanoparticle-Based Systems: Encapsulating Febuprol in nanoparticles (e.g., lipid-based, polymer-based) could improve its bioavailability, prolong its circulation time, and enable targeted delivery to specific tissues like tumors or the brain. imrpress.com

Hydrogel Formulations: For localized delivery, biodegradable hydrogels could provide sustained release of Febuprol, which might be beneficial in treating localized inflammation or as an adjunct to surgical tumor resection. nih.gov

Targeted Delivery Mechanisms: Conjugating Febuprol to ligands that bind to receptors overexpressed on cancer cells or cells of the CNS could significantly increase its concentration at the site of action while minimizing systemic exposure.

Table 1: Potential Novel Drug Delivery Systems for Febuprol
Delivery SystemPotential Advantage for Febuprol TherapyTarget Indication Example
Lipid NanoparticlesEnhanced bioavailability, potential for crossing the blood-brain barrier. imrpress.comNeurological Disorders
Polymeric MicellesImproved solubility, targeted delivery to tumors via the EPR effect. nih.govCancer Therapy
Injectable HydrogelsSustained local release, reduced systemic exposure. nih.govLocalized Inflammatory Conditions (e.g., Arthritis)

Personalized Medicine Approaches for Febuprol Therapy

Personalized medicine, which tailors treatment to an individual's genetic, environmental, and lifestyle characteristics, is revolutionizing healthcare. biomedpharmajournal.orgprecisionmedicineinvesting.com Applying this approach to Febuprol therapy could optimize its efficacy and safety across its current and future indications. For heterogeneous conditions like inflammatory bowel disease or cancer, a one-size-fits-all approach is often suboptimal. nih.govnih.gov

Key areas for research in personalized Febuprol therapy include:

Biomarker Identification: Discovering genetic or molecular biomarkers that predict a patient's response to Febuprol. This could involve identifying specific cytokine profiles in patients with inflammatory diseases or genetic mutations in tumors that confer sensitivity to the drug.

Pharmacogenomic Studies: Investigating how genetic variations in drug-metabolizing enzymes (like cytochrome P450s) affect the pharmacokinetics of Febuprol. nih.gov This knowledge would allow for individualized dosing strategies to maximize therapeutic effect.

Patient Stratification: Using biomarkers to stratify patients into subgroups most likely to benefit from Febuprol, thereby improving the success rate of clinical trials and ensuring the right patient receives the right treatment. precisionmedicineinvesting.com

Advanced Mechanistic Insights into Febuprol's Actions

A clear understanding of a drug's mechanism of action is fundamental to its optimal clinical use and the discovery of new applications. Currently, there are differing reports on Febuprol's primary mechanism, with some sources defining it as a choleretic agent and others as a selective cytokine inhibitor targeting TNF-alpha and IL-6. nih.govpatsnap.com This discrepancy underscores the need for further mechanistic studies.

Future research should employ advanced techniques to elucidate how Febuprol functions at a molecular level:

Receptor Binding and Enzyme Inhibition Assays: To definitively identify the molecular targets of Febuprol and quantify its binding affinity and inhibitory potency.

Transcriptomics and Proteomics: To analyze how Febuprol alters gene expression and protein profiles in target cells, providing a comprehensive view of the cellular pathways it modulates.

In-depth Analysis of Analogs: The mechanism of Febuxostat, a potent inhibitor of xanthine oxidase, is well-defined. drugbank.com Comparative studies could explore if Febuprol shares any activity against this or other enzymes involved in purine (B94841) metabolism or inflammatory pathways. For example, the mechanism of Paracetamol is complex, involving central effects and inhibition of prostaglandin (B15479496) synthesis, particularly via COX-2 in specific conditions. nih.gov A similarly nuanced investigation may be required for Febuprol.

Q & A

Q. What experimental design considerations are critical for evaluating Febuprol’s pharmacological activity in preclinical models?

A robust design should include dose-response studies, appropriate control groups (e.g., vehicle and positive controls), and validated biomarkers for efficacy (e.g., liver enzyme levels for hepatoprotective studies). Utilize in vitro models (e.g., hepatocyte cultures) for mechanistic insights before progressing to in vivo models. Ensure sample sizes are statistically powered, and randomize treatment groups to minimize bias. Reproducibility requires adherence to protocols for compound administration, timing of measurements, and environmental controls (e.g., diet, housing) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing Febuprol’s purity and stability?

Q. How can researchers address variability in Febuprol’s bioavailability across different animal models?

Standardize administration routes (oral vs. intravenous) and use pharmacokinetic (PK) parameters like AUC (area under the curve) and Cmax for cross-model comparisons. Account for interspecies metabolic differences by analyzing metabolites via LC-MS/MS. Include data on animal strain, age, and fasting status in methodological descriptions to contextualize bioavailability results .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in Febuprol’s reported mechanisms of action across studies?

Conduct systematic literature reviews to identify conflicting hypotheses (e.g., antioxidant vs. anti-inflammatory pathways). Design targeted experiments using knockout models or selective inhibitors to isolate pathways. For example, compare outcomes in Nrf2-knockout mice versus wild-type to test antioxidant dependency. Meta-analyses of published dose-response data can clarify threshold effects or species-specific responses .

Q. How should researchers optimize Febuprol’s synthesis to improve yield while maintaining stereochemical purity?

Employ reaction optimization techniques (e.g., Design of Experiments, DoE) to vary catalysts, solvents, and temperatures. Monitor enantiomeric excess via chiral HPLC and compare yields under different conditions. Computational modeling (e.g., DFT calculations) can predict intermediate stability and guide synthetic routes. Document all modifications in supplementary materials, including raw spectral data and crystallization conditions .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in Febuprol’s efficacy studies?

Use nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 and Hill coefficients. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Visualize results with scatterplots overlaid with fitted curves and 95% confidence intervals. Sensitivity analyses should test assumptions of normality and homoscedasticity .

Q. How can multi-omics integration enhance understanding of Febuprol’s off-target effects?

Combine transcriptomics, proteomics, and metabolomics datasets from treated models to identify dysregulated pathways. Bioinformatics tools like pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) and network pharmacology models can prioritize high-confidence targets. Validate findings with orthogonal methods, such as siRNA knockdown or Western blotting, to confirm causality .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing Febuprol-related datasets?

Include experimental conditions (e.g., compound batch ID, storage conditions), instrument parameters (e.g., HPLC column type, MS ionization mode), and raw/processed data files in FAIR-compliant repositories (e.g., Zenodo, Figshare). Use structured tables to catalog sample IDs, treatment groups, and QC metrics (e.g., purity ≥95%) .

Q. How can researchers mitigate batch-to-batch variability in Febuprol studies?

Implement strict quality control (QC) protocols: validate each batch via HPLC, NMR, and elemental analysis. Use reference standards from accredited suppliers (e.g., USP) for calibration. Archive aliquots under inert conditions (e.g., argon, −80°C) and document storage durations in metadata .

Ethical and Reporting Considerations

Q. What ethical frameworks apply to in vivo studies involving Febuprol’s long-term toxicity?

Follow ARRIVE 2.0 guidelines for reporting animal studies, including justification of sample sizes, humane endpoints, and anesthesia protocols. Obtain approval from institutional animal ethics committees, and disclose conflicts of interest (e.g., industry funding) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.